Product packaging for 4-Chloro-2-cyclopropylquinazoline(Cat. No.:CAS No. 898044-61-6)

4-Chloro-2-cyclopropylquinazoline

Cat. No.: B2799545
CAS No.: 898044-61-6
M. Wt: 204.66
InChI Key: IQBRXDZPRMYVCR-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized for its "privileged structure" in drug development. researchgate.net Its derivatives have been extensively studied and are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netekb.egmdpi.comnih.gov The stability of the quinazoline nucleus allows for the introduction of various bioactive moieties, leading to the synthesis of novel compounds with potential therapeutic applications. omicsonline.org In fact, several quinazoline-based drugs have been approved by the U.S. Food and Drug Administration (USFDA) for clinical use, particularly in cancer therapy. arabjchem.org

The versatility of the quinazoline core stems from the two nitrogen atoms within its structure, which enhance its importance in biological and pharmaceutical reactions. chemenu.com This has spurred continuous research into synthesizing and evaluating new quinazoline derivatives for their potential to address a multitude of health concerns. nih.gov

Historical Context and Evolution of Quinazoline Research

The journey of quinazoline chemistry began in 1869 when Griess first synthesized a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen (B1215507) with 2-aminobenzoic acid. arabjchem.orgorientjchem.org However, it was Bischler and Lang who synthesized the parent quinazoline molecule in 1895. orientjchem.org The name "quinazoline" was proposed by Weddige, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. omicsonline.org

Early research laid the foundation for more complex explorations. The development of derivatives like 2-methyl-1,3-aryl-4-quinazolines marked a significant step, drawing greater attention to the biological activities of these agents. mdpi.com Over the decades, more than 200 naturally occurring quinazoline alkaloids have been identified from various sources, including plants and microorganisms, further fueling interest in their therapeutic potential. mdpi.com The discovery of febrifugine, a quinazolinone alkaloid with antimalarial properties, was a pivotal moment that spurred the development and study of quinazoline derivatives for a range of therapeutic uses. mdpi.com

Overview of 2,4-Disubstituted Quinazoline Derivatives in Research

Within the broad family of quinazolines, 2,4-disubstituted derivatives are a particularly important subclass that has been the focus of extensive research. japsonline.comresearchgate.net The ability to modify the quinazoline scaffold at the 2 and 4 positions allows for the fine-tuning of its biological and chemical properties. This has led to the design and synthesis of numerous compounds with potential applications as anticancer, anti-angiogenesis, and antimicrobial agents. japsonline.comnih.govekb.eg

Research has demonstrated that the nature of the substituents at these positions significantly influences the compound's activity. researchgate.net For instance, the introduction of different aryl or heterocyclic groups can lead to compounds with potent and selective biological effects. japsonline.com The systematic synthesis and evaluation of these derivatives are crucial for establishing structure-activity relationships (SARs), which guide the development of more effective therapeutic agents. nih.gov

Rationale for Academic Investigation of 4-Chloro-2-cyclopropylquinazoline

The specific compound, this compound, presents a compelling subject for academic investigation due to the unique combination of its structural features. The quinazoline core provides a well-established pharmacophore, while the substituents at the 2 and 4 positions—a cyclopropyl (B3062369) group and a chlorine atom, respectively—introduce distinct chemical properties.

The cyclopropyl group is a small, strained ring that is widely used in drug design to enhance metabolic stability, increase biological activity, and improve pharmacokinetic properties. chemenu.com Its introduction can also fix the conformation of a molecule, potentially leading to higher binding affinity with biological targets. chemenu.com The chlorine atom at the 4-position is a key reactive site, making the compound a valuable intermediate for the synthesis of a wide range of other 2,4-disubstituted quinazoline derivatives. This reactivity allows for the introduction of various nucleophiles, enabling the creation of diverse chemical libraries for biological screening. ijrps.com

The investigation of this compound is therefore driven by its potential as a building block for novel therapeutic agents. Its synthesis, characterization, and reactivity studies provide fundamental chemical knowledge that can be leveraged in the discovery and development of new drugs.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 898044-61-6 cymitquimica.comchemicalbook.comrlavie.com
Molecular Formula C₁₁H₉ClN₂ cymitquimica.comrlavie.comuni.lu
Molecular Weight 204.66 g/mol cymitquimica.com
Appearance Solid cymitquimica.com
Purity 97% cymitquimica.com
InChI 1S/C11H9ClN2/c12-10-8-3-1-2-4-9(8)13-11(14-10)7-5-6-7/h1-4,7H,5-6H2 cymitquimica.com
InChI Key IQBRXDZPRMYVCR-UHFFFAOYSA-N cymitquimica.comuni.lu

Synthesis and Characterization

The synthesis of this compound is a key area of research, providing a pathway to a versatile chemical intermediate. A common synthetic route involves the chlorination of 2-cyclopropylquinazolin-4(3H)-one. chemicalbook.com

A typical procedure involves dissolving 2-cyclopropylquinazolin-4(3H)-one in phosphorus oxychloride (POCl₃) and refluxing the mixture for a period of time. ijrps.com After the reaction is complete, the excess POCl₃ is removed, and the residue is treated with cold water and extracted with an organic solvent like ethyl acetate. The organic extracts are then washed, dried, and evaporated to yield this compound, often as a light yellow solid. ijrps.com One reported method using trichlorophosphate at 100°C for 4 hours resulted in an 80% yield. chemicalbook.com

Characterization of the synthesized compound is crucial to confirm its identity and purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. For instance, the mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, and the ¹H NMR spectrum would display characteristic signals for the cyclopropyl and quinazoline protons. ijrps.comijrps.com A reported ¹H NMR spectrum in CDCl₃ showed a doublet of doublets at 8.32 ppm, which is characteristic of a proton on the quinazoline ring. ijrps.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B2799545 4-Chloro-2-cyclopropylquinazoline CAS No. 898044-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-cyclopropylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-8-3-1-2-4-9(8)13-11(14-10)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBRXDZPRMYVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898044-61-6
Record name 4-chloro-2-cyclopropylquinazoline
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Synthetic Methodologies for 4 Chloro 2 Cyclopropylquinazoline and Its Analogues

General Synthetic Strategies for Quinazoline (B50416) Core Construction

The quinazoline framework is a cornerstone of numerous biologically active compounds, and its synthesis has been a subject of extensive research. Several general strategies have been developed for the construction of this bicyclic heterocycle.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to quinazoline synthesis. Historically significant methods, such as the Bischler and Niementowski syntheses, have laid the groundwork for numerous modern variations. The Bischler synthesis typically involves the reaction of an N-acyl-2-aminobenzylamine with an aldehyde or ketone, followed by cyclization and oxidation.

The Niementowski quinazoline synthesis, first reported in 1895, involves the thermal condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines (quinazolinones). wikipedia.orgwikipedia.orgnih.gov The reaction is thought to proceed through the initial formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinazoline ring. wikipedia.org This method is one of the most common for forming the 3H-quinazolin-4-one ring system. frontiersin.org

Modern adaptations of these classical methods often employ microwave irradiation to accelerate the reaction and improve yields. frontiersin.orgijprajournal.com For instance, the Niementowski reaction can be significantly expedited by using microwave heating, reducing reaction times from hours to minutes. frontiersin.orgijprajournal.com

Condensation Reactions with Anthranilic Acid Derivatives

The condensation of anthranilic acid and its derivatives with various reagents is a versatile and widely employed strategy for constructing the quinazoline core. Anthranilic acid can be reacted with formamide (B127407), orthoesters, or other C1 sources to form the pyrimidine (B1678525) ring. ijprajournal.comijarsct.co.in For example, heating anthranilic acid with an excess of formamide at elevated temperatures leads to the formation of quinazolin-4-one. nih.gov

Microwave-assisted one-pot condensation of anthranilic acid, an orthoester, and an amine is a straightforward procedure for the synthesis of quinazoline derivatives. scispace.comresearchgate.net The use of catalysts, such as organic clays, under solvent-free microwave conditions has been shown to be an efficient and environmentally benign approach. ijarsct.co.in These reactions often proceed through the formation of an intermediate benzoxazinone (B8607429), which then reacts with an amine to yield the corresponding quinazolinone. ijprajournal.com

Palladium-Catalyzed Synthesis Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of quinazolines, offering high efficiency and broad functional group tolerance. rsc.orgmdpi.com These methods often involve the formation of C-N bonds to construct the heterocyclic ring. A common approach is the palladium-catalyzed N-monoarylation of amidines, which can then undergo a one-pot cyclization to form quinazoline derivatives. mit.edu This strategy allows for the coupling of a wide range of aryl bromides, chlorides, and triflates with amidines. mit.edu

Another palladium-catalyzed approach involves the carbonylative coupling of 2-aminobenzylamines with aryl bromides. rsc.org This reaction proceeds through an aminocarbonylation–condensation–oxidation sequence in a one-pot manner. The catalytic cycle of such cross-coupling reactions, like the Suzuki coupling, typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Catalyst SystemReactantsProduct TypeReference
Pd(dppf)Cl₂ / Na₂CO₃Bromo-substituted quinazolines and boronic acid estersQuinazolinylphenyl-1,3,4-thiadiazoles mdpi.com
Pd₂(dba)₃ / LigandAryl halides and amidinesN-monoarylamidines (precursors to quinazolines) mit.edu
Pd(OAc)₂ / P(o-tolyl)₃2-Aminobenzylamine and aryl bromidesQuinazolines rsc.org

Copper-Catalyzed Oxidative Cyclocondensation Reactions

Copper-catalyzed reactions have gained prominence in quinazoline synthesis due to the low cost and low toxicity of copper catalysts. sioc-journal.cnacs.org These methods often involve oxidative C-H amination or cyclocondensation reactions. For instance, a novel copper-catalyzed synthesis of quinazoline derivatives from amidines has been reported, which involves the selective amination of a benzylic sp³ C-H bond. sioc-journal.cn

Copper-catalyzed oxidative coupling of quinazoline 3-oxides with aldehydes provides another route to functionalized quinazolines. chim.it Furthermore, copper-catalyzed intramolecular α-C–H amination of derivatives formed from isatoic anhydride (B1165640) and benzylamines offers a pathway to quinazolin-4(3H)-ones. thieme-connect.com These reactions often utilize an oxidant, such as dicumyl peroxide, which can also act as a methyl source in some cases. acs.orgnih.gov

CatalystReactantsReaction TypeReference
Cu(OTf)₂N-(o-tolyl)benzimidamideBenzylic sp³ C-H Amination sioc-journal.cn
CuBr/DMSO2-halobenzamides and nitrilesRadical Methylation/C–H Amination/Oxidation acs.orgnih.gov
Cu(OAc)₂Isatoic anhydride and benzylaminesIntramolecular α-C–H Amination thieme-connect.com

Synthesis of 4-Chloro-2-cyclopropylquinazoline Precursors

The synthesis of the target compound, this compound, typically proceeds through the formation of a key precursor, 2-cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one, which is subsequently converted to 2-cyclopropylquinazolin-4(3H)-one before chlorination.

Formation of 2-Cyclopropyl-4H-benzo[d]sioc-journal.cnthieme-connect.comoxazin-4-one

The precursor 2-cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one is synthesized from anthranilic acid. mdpi.comijsrtjournal.com The process involves the reaction of anthranilic acid with cyclopropanecarbonyl chloride. mdpi.comijsrtjournal.comresearchgate.net This initial reaction forms 2-[(cyclopropylcarbonyl)amino]benzoic acid. Subsequent refluxing of this intermediate in acetic anhydride leads to the cyclization and formation of 2-cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one. mdpi.comresearchgate.net

A detailed procedure involves adding a solution of cyclopropanecarbonyl chloride to a stirred solution of anthranilic acid in a suitable base like 2,6-lutidine at low temperatures (e.g., 0 °C). ijsrtjournal.com After stirring, the reaction mixture is poured into ice water, and the resulting solid, 2-[(cyclopropylcarbonyl)amino]benzoic acid, is filtered. This crude product is then refluxed with acetic anhydride for several hours to yield 2-cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one. mdpi.com The reaction of this benzoxazinone with ammonia (B1221849) solution then furnishes 2-cyclopropylquinazolin-4(3H)-one. ijrps.com The final step to obtain the title compound is the chlorination of 2-cyclopropylquinazolin-4(3H)-one, for example, by refluxing with thionyl chloride (SOCl₂). researchgate.net

Synthesis and Characterization Data for 2-Cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one

PropertyValueReference
Molecular FormulaC₁₁H₉NO₂ mdpi.com
Molecular Weight187.19 g/mol mdpi.com
Melting Point103–104 °C (for an analogous 2-ethyl derivative) mdpi.com
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.27 (d, J = 2.0 Hz, 1H), 7.83 (dd, J = 8.8 Hz, 2.0 Hz, 1H), 7.37 (d, J = 8.8 Hz, 1H), 1.97-1.90 (m, 1H), 1.32-1.26 (m, 2H), 1.15-1.08 (m, 2H) ijrps.com
LCMS m/z (M+H)⁺265.9 (for 6-bromo derivative) ijrps.com

Specific Synthetic Routes to this compound

The conversion of the quinazolinone core to the 4-chloro derivative is a pivotal step. This is typically achieved through chlorination reactions at the 4-position of the quinazoline nucleus.

The most common method for the synthesis of 4-chloroquinazolines is the chlorination of the corresponding quinazolin-4(3H)-ones. researchgate.net This transformation is crucial as the 4-chloro group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. researchgate.net

Phosphorus oxychloride (POCl₃) is the most widely used reagent for the chlorination of quinazolin-4(3H)-ones. researchgate.netresearchgate.net The reaction mechanism is understood to occur in two distinct stages. The first stage involves a phosphorylation reaction that occurs at lower temperatures (below 25 °C) in the presence of a base to form phosphorylated intermediates. The second stage is the clean conversion of these intermediates to the corresponding chloroquinazoline by heating at higher temperatures (70-90 °C). researchgate.net

Solvent-free chlorination procedures using equimolar amounts of POCl₃ have also been developed for large-scale synthesis, offering economic, environmental, and safety benefits. mdpi.com These reactions are typically carried out by heating the hydroxy-containing substrate with POCl₃ in a sealed reactor. mdpi.com While specific examples for 2-cyclopropylquinazolin-4(3H)-one are not extensively detailed, the general procedures for analogous quinolinones and pyrimidinones (B12756618) are well-established and applicable.

The following table presents representative conditions for the chlorination of related heterocyclic compounds, which are analogous to the synthesis of this compound.

Table 2: Analogous Chlorination Procedures for Heterocyclic Compounds
Starting MaterialReagentConditionsProductYieldReference
2,4-dihydroxyquinolinePOCl₃Pyridine, sealed reactor, 140 °C, 2 hours2,4-dichloroquinoline88% mdpi.com
2,4-dihydroxy-5-bromopyrimidinePOCl₃Pyridine, distillation2,4-dichloro-5-bromopyrimidine90.5% mdpi.com
Quinazolin-4(3H)-onesPOCl₃Base (e.g., R₃N), <25 °C then 70-90 °C4-ChloroquinazolinesNot specified researchgate.net

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be further modified to create a diverse range of analogues with potentially enhanced biological activities. The two primary sites for modification are the 4-chloro position and the cyclopropyl (B3062369) moiety.

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). mdpi.comresearchgate.net This reactivity allows for the introduction of a wide variety of substituents. The reaction is highly regioselective, with nucleophiles preferentially attacking the 4-position over the 2-position in 2,4-dichloroquinazolines. mdpi.com

A broad range of nucleophiles can be employed, with amines being the most common, leading to the formation of 4-aminoquinazoline derivatives. mdpi.comsavemyexams.com Other nucleophiles such as alcohols, thiols, and triazoles have also been successfully used. researchgate.netmdpi.com The reaction conditions typically involve heating the 4-chloroquinazoline (B184009) with the nucleophile in a suitable solvent, sometimes in the presence of a base.

The following table provides examples of nucleophilic substitution reactions on the 4-chloroquinazoline scaffold.

Table 3: Nucleophilic Substitution Reactions of 4-Chloroquinazolines
SubstrateNucleophileConditionsProduct TypeYieldReference
2,4-dichloro-6,7-dimethoxyquinazoline4-(N,N-dimethylamino)-anilineFlash chromatography purificationN¹-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N⁴,N⁴-dimethylbenzene-1,4-diamine65% mdpi.com
4-chloroquinolines1,2,4-triazole (B32235)Acidic, basic, or neutral conditions4-(1H-1,2,4-triazol-1-yl)quinolinesVariable researchgate.net
2-chloro-3-methylquinoxalineAromatic aminesK₂CO₃, KI2-arylamino-3-methylquinoxalinesNot specified mdpi.com

The cyclopropyl group at the 2-position of the quinazoline ring also offers opportunities for chemical modification, although this is a less explored area compared to substitutions at the 4-position. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions. rsc.org

It has been suggested that the cyclopropyl bonds in cyclopropyl-substituted quinazolin-4(3H)-ones can undergo efficient cleavage by electrophilic agents to form tricyclic compounds. mdpi.com This provides a potential route for significant structural modifications. Furthermore, the activation of the cyclopropane ring, for instance by adjacent electron-withdrawing groups, can facilitate ring-opening reactions with nucleophiles. scispace.com While specific examples of modifications to the cyclopropyl group on this compound are scarce in the literature, the principles of cyclopropane chemistry suggest that such transformations are feasible and could lead to novel molecular scaffolds.

Potential modification strategies could include:

Ring-opening reactions: Acid-catalyzed or metal-catalyzed ring-opening could introduce new functional groups.

Cycloaddition reactions: The double bond character of the cyclopropane ring might allow for certain cycloaddition reactions.

Rearrangements: Under thermal or catalytic conditions, rearrangements of the cyclopropyl group could lead to different ring systems. beilstein-journals.org

Further research is needed to fully explore the synthetic potential of the cyclopropyl moiety in this class of compounds.

Synthesis of Quinazoline-Sulfonamide Hybrids

The synthesis of quinazoline-sulfonamide hybrids is a significant area of research, aiming to combine the structural features of both quinazoline and sulfonamide pharmacophores into a single molecule. The general and most direct approach involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloroquinazoline derivative with a suitable sulfonamide.

A common synthetic route commences with a 4-chloro-2-substituted quinazoline, which serves as the electrophilic partner in the reaction. By treating this intermediate with various commercially available or synthetically prepared sulfonamides in the presence of a base and a suitable solvent, a diverse library of quinazoline-sulfonamide derivatives can be generated. For instance, the reaction of 4-chloro-2-phenylquinazoline (B1330423) with a range of sulfonamides in dry N,N-dimethylformamide (DMF) has been shown to produce the corresponding N-(2-phenylquinazolin-4-yl)sulfonamide derivatives in good yields. nih.govnih.gov This methodology is adaptable for the synthesis of analogues based on the 2-cyclopropylquinazoline core.

The reaction conditions are typically mild, and the choice of base can be critical for the success of the coupling. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final products are often purified by recrystallization or column chromatography.

In a related strategy, hit optimization studies on quinazoline-containing compounds led to the discovery that incorporating a sulfonamide moiety can improve physicochemical properties. acs.org This involved the coupling of a library of primary amines, including those with sulfonamide groups, to the quinazoline scaffold, highlighting the versatility of this synthetic approach. acs.org

Table 1: Examples of Quinazoline-Sulfonamide Hybrid Synthesis Note: The following examples utilize a 2-phenylquinazoline (B3120039) core, but the methodology is representative of the synthesis for 2-cyclopropylquinazoline analogues.

Starting QuinazolineSulfonamide ReactantSolventYield (%)Reference
4-Chloro-2-phenylquinazoline4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamideDioxane88 nih.gov
4-Chloro-2-phenylquinazoline4-Amino-N-(pyrimidin-2-yl)benzenesulfonamideDioxane85 nih.gov
4-Chloro-2-phenylquinazoline4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamideDioxane83 nih.gov
4-Chloro-2-phenylquinazoline4-Amino-N-(thiazol-2-yl)benzenesulfonamideDioxane90 nih.gov

Introduction of Diverse Heterocyclic and Aromatic Substituents

The introduction of a wide range of heterocyclic and aromatic substituents at the C-4 position of the quinazoline nucleus is a key strategy for diversifying the chemical space and exploring structure-activity relationships. nih.gov The high reactivity of the 4-chloro group in this compound makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions with various nitrogen, oxygen, or sulfur-containing nucleophiles. chim.it

Substitution with Aromatic and Heterocyclic Amines: A prevalent method for functionalizing the 4-position is its reaction with aromatic and heterocyclic amines. This approach has been extensively used to synthesize a multitude of 4-anilinoquinazoline (B1210976) derivatives. nih.gov The reactions are often catalyzed by acids or bases and can be performed under conventional heating or microwave irradiation to expedite the process.

For example, the synthesis of indole-amino-quinazolines has been reported, where various substituted indoles are coupled at the 4-position of the quinazoline core. nih.gov Similarly, other nitrogen-containing heterocycles such as triazoles and β-carbolines have been successfully introduced, leading to the formation of novel hybrid molecules. rsc.org The choice of solvent and reaction temperature can influence the outcome and yield of these coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer another powerful tool for introducing aromatic and heteroaromatic substituents. While often used to functionalize other positions on the quinazoline ring, this methodology can be adapted for C-4 functionalization. For instance, studies on 6-bromo-2-cyclopropylquinazoline-4(3H)-one have shown successful C-C bond formation with various aryl boronic acids to introduce different aryl scaffolds at the C-6 position. researchgate.net A subsequent conversion of the 4-oxo group to a 4-chloro group would then allow for further diversification.

Synthesis of Thiazolo-Quinazolinone Hybrids: More complex heterocyclic systems can also be constructed starting from functionalized quinazolines. A notable example is the synthesis of 2-(arylamino)thiazolo[5,4-f]quinazolin-9-ones. nih.gov This multi-step synthesis can start from a 6-amino-3-cyclopropylquinazolinone precursor, which is then converted to a thiourea (B124793) derivative by reacting with an appropriate arylisothiocyanate. Subsequent intramolecular C-S bond formation, often catalyzed by copper, leads to the formation of the fused thiazole (B1198619) ring. nih.gov

Table 2: Examples of C-4 Substituted Quinazoline Analogues

Starting MaterialReagentReaction TypeSubstituent IntroducedReference
4-ChloroquinazolineIndole (B1671886)Nucleophilic Aromatic SubstitutionIndolyl nih.gov
4-ChloroquinazolineAniline (B41778) DerivativesNucleophilic Aromatic SubstitutionAnilino nih.gov
6-Amino-3-cyclopropylquinazolinoneArylisothiocyanate / Cu-catalystThiourea formation & Cyclization2-(Arylamino)thiazolo nih.gov
4-AminoquinazolineTriazole PrecursorMulti-step synthesisTriazolyl rsc.org

The synthetic methodologies detailed above underscore the chemical tractability of the 4-position of the 2-cyclopropylquinazoline core. The ability to introduce a diverse array of sulfonamide, heterocyclic, and aromatic substituents provides a rich foundation for the exploration of new chemical matter.

Molecular Characterization and Advanced Spectroscopic Analysis of 4 Chloro 2 Cyclopropylquinazoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Chloro-2-cyclopropylquinazoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as their connectivity.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound exhibits distinct signals corresponding to the protons of the quinazoline (B50416) core and the cyclopropyl (B3062369) substituent.

The aromatic region shows characteristic signals for the four protons on the fused benzene (B151609) ring system. These typically appear as complex multiplets due to spin-spin coupling. For instance, a doublet of doublets is observed around 8.32 ppm, which can be assigned to the proton at position 5, influenced by neighboring protons. uniquepubinternational.com The remaining aromatic protons resonate in the downfield region, consistent with the electron-withdrawing nature of the heterocyclic system.

The cyclopropyl group gives rise to characteristic upfield signals. The methine proton (CH) attached to the quinazoline ring appears as a multiplet, while the four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and typically appear as two separate multiplets.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Coupling Constant (J) Hz (Predicted)
H-58.32dd8.4, 1.2
H-88.15d8.5
H-77.90ddd8.5, 7.0, 1.2
H-67.65ddd8.4, 7.0, 1.1
Cyclopropyl-CH2.30m-
Cyclopropyl-CH₂ (2H)1.35m-
Cyclopropyl-CH₂ (2H)1.15m-

Note: Predicted values are based on typical ranges for similar structures and data from related compounds. Experimental values may vary based on solvent and instrument frequency. uniquepubinternational.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, eleven distinct signals are expected, corresponding to each carbon in the molecule.

The spectrum shows several signals in the aromatic region (typically 120-155 ppm) corresponding to the eight carbons of the quinazoline ring. The quaternary carbons, such as C-4 (bearing the chlorine atom) and C-2 (attached to the cyclopropyl group), often exhibit lower intensity. The carbon atom C-4 is significantly deshielded due to the electronegative chlorine atom. The carbons of the cyclopropyl group resonate in the upfield region, with the methine carbon appearing at a slightly more downfield position than the methylene carbons.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
C-2168.5
C-4155.0
C-8a152.3
C-5134.5
C-7129.0
C-6128.5
C-4a122.0
C-8127.5
Cyclopropyl-CH18.0
Cyclopropyl-CH₂12.5

Note: Predicted values are based on typical ranges for quinazoline and cyclopropyl moieties. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would show cross-peaks connecting adjacent protons on the aromatic ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8). It would also reveal correlations between the cyclopropyl methine proton and the adjacent cyclopropyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton-carbon pairs (¹J coupling). chemicalbook.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule, such as linking the aromatic proton signals to their corresponding aromatic carbon signals and the cyclopropyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). chemicalbook.com This is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. Key HMBC correlations would include:

Correlations from the cyclopropyl methine proton (CH) to the quinazoline carbons C-2 and C-4a.

Correlations from the aromatic proton H-5 to the quaternary carbons C-4 and C-8a, confirming the fusion of the rings and the position of the chloro-substituent.

Together, these 2D NMR experiments provide an interlocking web of correlations that confirms the proposed structure of this compound beyond any reasonable doubt.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber. Quinazoline derivatives exhibit strong characteristic absorption bands. nih.gov

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the cyclopropyl group are expected in the 2900-3000 cm⁻¹ region.

C=N and C=C Stretching: The quinazoline ring system gives rise to a series of strong, sharp absorption bands in the 1635-1475 cm⁻¹ region. mdpi.comnih.gov

C-Cl Stretching: A strong band corresponding to the carbon-chlorine bond stretch is expected in the lower frequency region, typically around 850-550 cm⁻¹. researchgate.net

Interactive Data Table: Predicted FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibrational Assignment Expected Intensity
3050-3150Aromatic C-H StretchMedium-Weak
2900-3000Cyclopropyl C-H StretchMedium
1615-1630C=N Stretch (Quinazoline)Strong
1500-1580C=C Aromatic Ring Skeletal VibrationsStrong, Multiple Bands
1465CH₂ ScissoringMedium
750-850C-Cl StretchStrong
750-780C-H Out-of-plane Bending (Aromatic)Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for observing:

Aromatic Ring Breathing Modes: The symmetric vibrations of the quinazoline ring system are expected to be very strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. nih.gov

Cyclopropyl Ring Vibrations: The symmetric stretching of the cyclopropyl ring ("ring breathing") also gives a characteristic Raman signal.

C=C and C=N Stretching: These vibrations are also Raman active and provide complementary information to the IR data. researchgate.net

The C-Cl stretch is also Raman active, and its position can provide further structural confirmation. nih.gov The combination of FT-IR and FT-Raman provides a more complete vibrational analysis than either technique alone. rsc.org

Interactive Data Table: Predicted FT-Raman Bands for this compound

Wavenumber (cm⁻¹) Vibrational Assignment Expected Intensity
3050-3150Aromatic C-H StretchStrong
2900-3000Cyclopropyl C-H StretchMedium
1610-1625C=N/C=C Stretch (Quinazoline)Strong
~1000Aromatic Ring BreathingVery Strong
750-850C-Cl StretchMedium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. uni-saarland.de In the context of this compound, mass spectrometry is crucial for confirming the molecular weight and providing evidence of its elemental composition through fragmentation analysis. The energy introduced during the ionization process can cause the molecule to break apart into charged fragments, and the pattern of these fragments serves as a molecular fingerprint. uni-saarland.de

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from macromolecules or complex organic molecules with minimal fragmentation. chemrxiv.org For this compound, ESI-MS is a preferred method for generating the molecular ion. ki.se The analysis involves dissolving the compound in a suitable solvent and pumping the solution through a charged capillary, which disperses it into a fine spray of charged droplets. uvic.ca As the solvent evaporates, the analyte molecules are left as gas-phase ions.

Given the presence of nitrogen atoms in the quinazoline ring system, the compound is readily protonated, typically forming a protonated molecule, [M+H]⁺. Studies on related fused nitrogen-containing ring systems show that fragmentation under ESI-MS/MS conditions often involves characteristic cleavages of the heterocyclic rings. nih.gov For this compound, expected fragmentation pathways could include the loss of the cyclopropyl group or cleavage within the quinazoline ring structure, providing valuable structural information. The specific fragmentation pattern is influenced by the substituents present on the ring system. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). miamioh.edu This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. uni-saarland.de

HRMS analysis has been utilized to confirm the identity of this compound. ki.se By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be confidently established, distinguishing it from other compounds with the same nominal mass.

Table 1: HRMS Data for this compound
AttributeValue
Molecular FormulaC11H9ClN2
Calculated Exact Mass ([M+H]+)205.0527 Da
InstrumentationTime-of-Flight (TOF), Orbitrap, or FT-ICR

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. msu.edu The energy required for these transitions falls within the ultraviolet (UV) and visible portions of the electromagnetic spectrum. This technique is primarily used to study molecules containing chromophores—structural units responsible for light absorption. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. The quinazoline ring in this compound is a chromophore, and its π-electron system gives rise to characteristic absorption bands. orientjchem.orgresearchgate.net The absorption of UV energy excites electrons from a lower energy π orbital to a higher energy π* orbital (a π→π* transition). up.ac.za

Table 2: Typical UV-Vis Absorption Data for Quinazoline Derivatives
Transition TypeTypical Absorption Range (nm)Associated Structural Feature
Primary Band (π→π)220 - 260Benzene Ring System
Secondary Band (π→π)270 - 320Conjugated Quinazoline System

X-ray Diffraction Analysis for Crystalline Structure Elucidation

No specific crystal structure for this compound has been published. However, XRD studies on other substituted quinazolines have successfully elucidated their molecular structures and intermolecular interactions in the crystal lattice. bohrium.comijcce.ac.ir An XRD analysis of this compound would provide unambiguous data on the planarity of the quinazoline ring, the precise orientation of the cyclopropyl group relative to the ring, and how the molecules pack together in a crystal, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Table 3: Structural Parameters Obtainable from X-ray Diffraction
ParameterDescription
Bond LengthsThe precise distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Cl).
Bond AnglesThe angle formed between three connected atoms.
Torsional AnglesThe dihedral angle describing the rotation around a chemical bond, defining molecular conformation.
Crystal System & Space GroupDefines the symmetry and repeating unit cell of the crystal lattice. jocpr.com
Intermolecular InteractionsIdentifies non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate crystal packing.

Microwave Spectroscopy for Rotational Conformational Studies

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase. This absorption corresponds to transitions between quantized rotational energy levels. furman.edu The resulting rotational spectrum is highly sensitive to the molecule's moments of inertia, which are determined by its mass distribution and geometry.

This technique is exceptionally well-suited for detailed conformational analysis. For this compound, microwave spectroscopy could be used to precisely determine the rotational constants and to investigate the conformational landscape, particularly the rotational orientation of the cyclopropyl substituent relative to the planar quinazoline ring. furman.edu By analyzing the spectra of different isotopic species (e.g., containing ³⁷Cl), a complete and unambiguous molecular structure in the gas phase can be determined. While no microwave spectroscopy studies have been reported for this specific compound, the method remains a powerful potential tool for its detailed structural characterization.

Chromatographic Methods for Purity Assessment

The purity of synthesized compounds is a critical parameter in chemical research and development, ensuring that subsequent biological or chemical studies are based on a well-characterized material. Chromatographic techniques are central to determining the purity of novel compounds like this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. springernature.com It is particularly well-suited for the analysis of non-polar to moderately polar compounds, making it an ideal method for assessing the purity of quinazoline derivatives. frontiersin.org The principle of separation in RP-HPLC is based on the hydrophobic interactions between the analyte molecules and the stationary phase. springernature.com A non-polar stationary phase, typically a silica (B1680970) gel chemically modified with C18 (octadecylsilyl) alkyl chains, is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). frontiersin.orgchromatographyonline.com

In the context of this compound, an RP-HPLC method allows for the separation of the main compound from any starting materials, by-products, or degradation products generated during synthesis and purification. The purity of the final product is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. For many quinazoline-based compounds intended for further studies, a purity of greater than 95% is often required. rsc.orgmdpi.com

The development of a robust RP-HPLC method involves optimizing several parameters to achieve good resolution and peak shape. These parameters include the choice of the stationary phase, the composition of the mobile phase (including the type of organic modifier and the use of buffers or pH modifiers), the flow rate, and the detection wavelength. frontiersin.org For quinazoline derivatives, C18 columns are frequently employed. rsc.orgtandfonline.comsemanticscholar.org The mobile phase often consists of a gradient or isocratic mixture of acetonitrile/water or methanol/water. tandfonline.comsemanticscholar.orgresearchgate.net UV detection is standard, with the wavelength selected to maximize the absorbance of the target compound. rsc.orgtandfonline.com

A representative RP-HPLC method for the purity assessment of this compound would utilize a C18 column with a mobile phase of acetonitrile and water, delivered at a constant flow rate. The retention time for the compound under these conditions would be a key identifier, and the peak area would be used to calculate the purity.

Below are the detailed research findings for a typical RP-HPLC method.

Detailed Research Findings

A stability-indicating RP-HPLC method is essential for quantifying the active pharmaceutical ingredient (API) and detecting any decrease due to degradation. nih.gov For quinazoline derivatives, various methods have been developed. For instance, the analysis of some quinazoline compounds has been successfully performed on an RP-18 column using acetonitrile or mixtures of acetonitrile and methanol as the mobile phase, with a flow rate of 1 mL/min. tandfonline.com In other studies, C18 columns with a mobile phase of methanol and water have been used to achieve good separation. semanticscholar.org The purity of synthesized quinazoline compounds is often determined to be greater than 94% or 95% by HPLC analysis. rsc.orgmdpi.com

The following table outlines a typical set of optimized chromatographic conditions for the purity analysis of this compound, based on established methods for similar structures.

Interactive Data Table: Chromatographic Conditions for Purity Assessment

Parameter Condition Rationale
Instrument High-Performance Liquid Chromatography (HPLC) system with UV or Diode-Array Detector (DAD) Standard equipment for purity analysis, providing reliable quantification and peak purity assessment. semanticscholar.org
Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase provides the necessary hydrophobicity for retaining and separating quinazoline derivatives. rsc.org
Mobile Phase Acetonitrile and Water (Gradient or Isocratic) Acetonitrile is a common organic modifier providing good peak shape and resolution for this class of compounds. tandfonline.comresearchgate.net
Flow Rate 1.0 mL/min A standard flow rate that typically provides efficient separation without generating excessive backpressure. rsc.orgtandfonline.com
Column Temperature 25 °C Maintaining a constant temperature ensures reproducible retention times. rsc.org
Detection Wavelength ~254 nm A common UV wavelength for aromatic and heterocyclic compounds; should be optimized based on the UV spectrum of this compound. rsc.org
Injection Volume 10 µL A typical volume for analytical HPLC.

| Sample Preparation | Dissolved in Acetonitrile or Mobile Phase | Ensures compatibility with the HPLC system and proper dissolution of the analyte. |

Under these conditions, a single, sharp peak would be expected for a pure sample of this compound. The presence of additional peaks would indicate impurities, which could then be quantified. The method's specificity would be demonstrated by its ability to resolve the main peak from any potential degradation products or synthesis-related impurities. semanticscholar.org

Computational Chemistry and Structure Activity Relationship Sar Investigations of 4 Chloro 2 Cyclopropylquinazoline Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and its electronic energy. For 4-Chloro-2-cyclopropylquinazoline, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can determine the most stable conformation (optimized geometry). mdpi.com These calculations would likely reveal a planar quinazoline (B50416) ring system with the cyclopropyl (B3062369) group oriented to minimize steric hindrance. The bond lengths, bond angles, and dihedral angles obtained from these calculations are crucial for understanding the molecule's shape and rigidity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterValue (Illustrative)
C4-Cl Bond Length1.75 Å
C2-C(cyclopropyl) Bond Length1.48 Å
N1-C2-N3 Bond Angle115.0°
C4-C4a-C8a Bond Angle120.5°

Note: These values are illustrative and would be precisely determined by actual DFT calculations.

The total energy calculated by DFT provides a measure of the molecule's stability. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors or interact with anionic sites). tandfonline.comresearchgate.net For this compound, the nitrogen atoms of the quinazoline ring are expected to be regions of negative potential, while the hydrogen atoms of the cyclopropyl group and the aromatic ring would exhibit positive potential.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and the delocalization of electron density within a molecule. researchgate.netresearchgate.net This analysis provides insights into the stability arising from hyperconjugative interactions, which involve the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis would likely highlight significant delocalization of π-electrons across the quinazoline ring system, contributing to its aromatic stability. The analysis can also quantify the natural atomic charges on each atom, revealing the electrophilic nature of the carbon atom at position 4 (C4) due to the attached chlorine atom, making it susceptible to nucleophilic attack. chim.it

Table 2: Illustrative Natural Atomic Charges from NBO Analysis of this compound

AtomNatural Charge (e) (Illustrative)
N1-0.55
C2+0.40
N3-0.60
C4+0.25
Cl-0.15

Note: These values are illustrative and would be precisely determined by actual NBO calculations.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. rjeid.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline ring, while the LUMO may have significant contributions from the C4-Cl anti-bonding orbital, indicating the site for potential nucleophilic substitution. The Density of States (DOS) plots, including total (TDOS), partial (PDOS), and overlap population (OPDOS) or Crystal Orbital Overlap Population (COOP), can provide a more detailed picture of the contributions of different atoms and fragments to the molecular orbitals and the nature of the chemical bonds (bonding, anti-bonding, or non-bonding).

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for investigating how a small molecule like this compound might interact with a biological target, such as a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.comnih.gov By docking this compound into the active site of a relevant protein (e.g., a kinase or a receptor implicated in a disease), one can identify potential binding modes and key intermolecular interactions. nih.govnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the nitrogen atoms of the quinazoline ring could act as hydrogen bond acceptors, while the cyclopropyl and aromatic moieties could engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of the binding site. The chlorine atom at the C4 position can also participate in halogen bonding, a specific type of non-covalent interaction. nih.gov

Table 3: Illustrative Potential Interactions of this compound in a Protein Binding Site

Interaction TypePotential Interacting Residues (Illustrative)
Hydrogen BondAsp, Glu, Ser, Thr
Hydrophobic InteractionLeu, Val, Ile, Phe
π-π StackingPhe, Tyr, Trp
Halogen BondBackbone carbonyl oxygen, electron-rich side chains

Note: The specific interacting residues are hypothetical and depend on the protein target.

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. eipublication.combenthamdirect.com Based on the structure of this compound and its potential interactions derived from docking studies, a 3D pharmacophore model can be generated. nih.gov This model would typically include features such as hydrogen bond acceptors (corresponding to the quinazoline nitrogens), a hydrophobic region (the cyclopropyl group and the benzene (B151609) ring), and potentially a halogen bond donor (the chlorine atom). Such a model serves as a template for virtual screening of large compound libraries to identify other molecules with a similar arrangement of features that might exhibit similar biological activity. The validity of the pharmacophore model can be assessed by its ability to distinguish known active compounds from inactive ones.

Prediction of Binding Preferences and Orientations in Target Sites

Computational docking studies are instrumental in predicting how derivatives of this compound orient themselves within the active sites of biological targets. These simulations provide critical insights into the molecular interactions that govern binding affinity and efficacy.

For instance, molecular docking studies of 2,3-dihydroquinazolin-4(1H)-ones have been performed to understand their interactions with enzymes like α-glucosidase. acs.org The binding model for a series of 2-cyclopropylquinazoline derivatives identified potential hydrogen bonding interactions with the active site residues of α-glucosidase. researchgate.net Specifically, docking simulations predicted that these compounds could form one to four hydrogen bonds within the enzyme's active site, a key factor in their inhibitory potential. researchgate.netresearchgate.net In one study, the most active compound, with an IC50 of 3.4 μM, showed a binding mode where a hydrogen bond was observed between the nitrogen in an indole (B1671886) group of the compound and the guanidine (B92328) hydrogen of the Arg517 residue. researchgate.net

Similarly, docking studies on other quinazoline analogues, such as frontiersin.orgresearchgate.netnih.govtriazino[2,3-c]quinazolines, have been used to predict their affinity for cyclooxygenase (COX) enzymes. nih.gov These studies calculate the binding affinities, typically in kcal/mol, and reveal that the conformation of the core quinazoline fragment remains consistent across different ligands within the active site. nih.gov The ligands often form numerous interactions with amino acid residues, which helps to explain their binding strength. nih.gov

In the context of cancer therapy, computational approaches have been used to identify potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors from a series of 2-cyclopropyl quinazoline derivatives. ijsrtjournal.com Docking studies can elucidate the molecular mechanisms behind drug efficacy by providing a detailed view of ligand-protein interactions, thereby accelerating the identification and optimization of potential drug candidates. ijsrtjournal.com For example, research on thiazolo[5,4-f]quinazolin-9-ones, which are related structures, used schematic representations of binding modes in the ATP-binding site of kinases like GSK-3 to guide the design of new derivatives with improved affinity and selectivity. nih.gov

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of this compound derivatives relates to their biological activity. These analyses systematically vary parts of the molecule to determine which chemical features are crucial for its function.

Impact of Substituent Nature and Position on Quinazoline Activity

The nature and position of substituents on the quinazoline ring system are critical determinants of biological activity. Modifications at various positions can drastically alter a compound's potency and selectivity.

For example, in a series of quinazoline derivatives designed as EGFR inhibitors, 3D-QSAR contour maps highlighted the importance of specific substitutions. frontiersin.org Bulky groups attached to the quinazoline ring at position 1 were shown to be favorable for activity. frontiersin.org Specifically, compounds with methacrylamide (B166291) and (E)-but-2-enamide chains at this position showed significant inhibitory activity against EGFR. frontiersin.org

Research on 2-cyclopropylquinazoline derivatives as α-glucosidase inhibitors involved modifying the 6-bromo-2-cyclopropylquinazoline-4(3H)-one scaffold with different aryl groups via C-C cross-coupling and further modifying the C-4 position. researchgate.netresearchgate.net The results showed that these substitutions had a profound impact on inhibitory activity, with seven compounds exhibiting activity below 20 μM. researchgate.netresearchgate.net

Furthermore, studies on related 4-aminoquinoline (B48711) antiplasmodial agents demonstrated that electron-withdrawing groups at the 7-position of the quinoline (B57606) ring significantly influence activity. researchgate.net This suggests that similar modifications on the quinazoline core could have predictable effects on biological function. The synthesis of various 2,4-disubstituted quinazoline derivatives has shown a wide tolerance for different functional groups, including both electron-rich and electron-deficient aryl boronic acids, indicating a broad scope for SAR exploration. arabjchem.org

Compound ScaffoldPosition of SubstitutionSubstituent TypeEffect on ActivityTargetSource
QuinazolinePosition 1Bulky groups (e.g., methacrylamide)Increased inhibitory effectEGFR frontiersin.org
6-Bromo-2-cyclopropylquinazoline-4(3H)-oneC-4 and C-6Various aryl scaffoldsSignificant modulation of inhibitionα-glucosidase researchgate.netresearchgate.net
QuinazolinePosition 16 (propionamide moiety)Bulky groupFavorable for activityEGFR frontiersin.org
4-Anilinoquinazoline (B1210976)Various2-Chloro-4-anilino modificationsPotent dual inhibitionEGFR/VEGFR-2 researchgate.net

Conformational Effects on Biological Response

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. For quinazoline derivatives, conformational flexibility or rigidity can significantly influence the biological response.

The conformation of fused ring systems attached to the quinazoline core is also a key factor. For instance, in bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, the piperazine (B1678402) ring was confirmed to adopt a boat conformation. mdpi.com In this arrangement, the substituent at the C-4 position and the hydrogen at C-1 are in a flagpole position, which is a critical detail for understanding how the molecule presents itself to its target. mdpi.com

Advanced computational techniques like 4D-QSAR incorporate conformational flexibility directly into the analysis. researchgate.net Instead of using a single, static structure, these models represent each compound as a set of possible conformers, using an "electron–conformational matrix of contiguity" (ECMC) to capture both electronic and geometric features. researchgate.net This approach allows for a more dynamic and realistic prediction of bioactivity. Similarly, studies on quinazoline hydrazone derivatives have shown that they can exist as a mixture of configurational (E/Z) and conformational (syn/anti) isomers, with the relative stability of these forms being dependent on the substituents. researchgate.net

Electronic Properties and Their Correlation with Activity

The electronic landscape of a molecule—its distribution of charge, and its ability to donate or accept electrons—is a fundamental driver of its interactions and, consequently, its biological activity. For quinazoline derivatives, specific electronic features have been strongly correlated with their function as inhibitors.

Computational analyses, such as Mulliken population analysis, have been used to map the electronic properties of quinazoline inhibitors. frontiersin.org In one study of EGFR inhibitors, a negatively charged region over the common nitrogen atom of the quinazoline core (Mulliken charge of -0.612) was identified. frontiersin.org This feature, along with other negatively charged areas on the molecule, was implicated in forming crucial hydrogen bonds within the EGFR active site. frontiersin.org The presence of these negatively charged regions in potent inhibitors, and their absence in less active ones, underscores the importance of electronic properties for binding. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models often incorporate electronic descriptors to predict activity. For anti-tuberculosis agents based on other scaffolds, QSAR models have successfully used electronic descriptors to achieve a high correlation (R² values of 0.726–0.869) with biological activity. nih.gov This demonstrates the predictive power of electronic parameters.

Further studies using Density Functional Theory (DFT) have explored the electronic and redox properties of novel quinazoline derivatives. researchgate.netresearchgate.net These calculations can predict the stability of different isomers and shed light on their electronic structure. For example, in quinazoline hydrazones, DFT calculations showed that syn-E amido isomers are the most stable in the presence of electron-donating groups, while the anti-isomer is favored with electron-attracting substituents. researchgate.net The correlation between the pKa of the quinoline nitrogen and the Hammett constant of substituents has also been shown to be a key factor in the activity of related quinoline compounds. researchgate.net

Compound SeriesElectronic Property/DescriptorCorrelation with ActivityMethodologySource
Quinazoline EGFR InhibitorsMulliken Charge (Negative charge on quinazoline nitrogen)Essential for hydrogen bonding and inhibitory potentialMulliken Population Analysis frontiersin.org
Quinazoline HydrazonesSubstituent Electronic Nature (Donating vs. Attracting)Determines stability of syn/anti conformersDensity Functional Theory (DFT) researchgate.net
4-AminoquinolinesQuinoline Nitrogen pKa (influenced by substituent Hammett constant)Correlates with pH trapping and antiplasmodial activityExperimental &amp; Calculation researchgate.net
Quinazoline DerivativesElectron-Conformational Matrix of Contiguity (ECMC)Used to build predictive pharmacophore models4D-QSAR researchgate.net

Biological Activities and Mechanistic Insights of 4 Chloro 2 Cyclopropylquinazoline Derivatives in Vitro Studies

Anticancer and Antitumor Potential (In Vitro)

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of anticancer drugs. ijsrtjournal.comwjpmr.com The introduction of a cyclopropyl (B3062369) group at the 2-position and a chlorine atom at the 4-position of the quinazoline ring has led to the generation of novel derivatives with promising anticancer and antitumor activities. These activities have been demonstrated through various in vitro assays, including antiproliferative studies against a range of human tumor cell lines, anti-angiogenesis assessments, and kinase inhibition profiling.

Antiproliferative Activity Against Various Human Tumor Cell Lines

A significant body of research has focused on the in vitro antiproliferative effects of 4-chloro-2-cyclopropylquinazoline derivatives against a diverse panel of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

One area of investigation involves the synthesis of novel triazole derivatives incorporating the this compound moiety. ijrps.com These hybrid molecules have been evaluated for their anticancer activity, demonstrating the potential of this chemical scaffold in generating new anticancer agents. ijrps.com

Quinazoline derivatives, in general, have shown notable antiproliferative activity against various tumor cell lines, including those from lung, colon, breast, prostate, and cervical cancers. nih.gov For instance, certain derivatives have exhibited potent inhibition of tubulin polymerization, a key mechanism in disrupting cell division, and have been shown to arrest cells in the G2/M phase of the cell cycle. nih.gov

Furthermore, studies on other quinazoline derivatives have demonstrated significant cytotoxic activity against leukemia cell lines such as U937. nih.gov The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures cell viability. wjpmr.com

The National Cancer Institute (NCI) has played a role in the evaluation of some of these compounds, selecting promising candidates for screening against their full panel of 60 human tumor cell lines. ijsrtjournal.com This comprehensive screening provides valuable data on the broad-spectrum anticancer potential of these derivatives.

Interactive Table: Antiproliferative Activity of Selected Quinazoline Derivatives

Cell Line Cancer Type Compound Type Observed Effect
A549 Lung Adenocarcinoma Quinazoline derivative Micromolar IC50 values nih.gov
MCF-7 Breast Cancer Quinazoline derivative Micromolar IC50 values wjpmr.comnih.gov
HCT116 Colon Cancer Quinazoline derivative Micromolar IC50 values nih.gov
HeLa Cervical Cancer Quinazoline derivative Micromolar IC50 values nih.gov
DU145 Prostate Cancer 4-pyrrylamino quinazoline Increased antitumor activity compared to gefitinib (B1684475) nih.gov
U937 Leukemia Quinazoline derivative Noteworthy decrease in cell viability nih.gov
THP-1 Leukemia 2,4,6-trisubstituted quinazoline Significant activity researchgate.net
COLO205 Colon Cancer 2-mercapto-quinazolin-4-one analog Cell cycle arrest and apoptosis nih.gov

Anti-Angiogenesis Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The anti-angiogenic potential of this compound derivatives has been explored through in vitro models that mimic different stages of the angiogenic cascade.

Inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) Adhesion and Migration:

The adhesion and migration of endothelial cells are fundamental steps in angiogenesis. In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) are commonly employed to assess the anti-angiogenic properties of chemical compounds. These assays can measure the ability of a compound to inhibit the attachment of HUVECs to an extracellular matrix and to prevent their movement, which is essential for the formation of new blood vessels. nih.govnih.gov The activation state of both the T-cell and the endothelial cell can alter their interactions and the receptors utilized for adhesion and migration. nih.gov

Chick Embryo Chorioallantoic Membrane (CAM) Assay:

The chick embryo chorioallantoic membrane (CAM) assay is a widely used in vivo model to study angiogenesis. thermofisher.comnih.govmdpi.comresearchgate.netsemanticscholar.org This assay involves placing a substance of interest onto the CAM of a developing chick embryo and observing its effect on blood vessel formation. thermofisher.com The CAM is a highly vascularized membrane, making it an excellent platform for assessing both pro- and anti-angiogenic activities. nih.gov The model is valued for being relatively simple, low-cost, and for allowing the screening of a large number of samples in a short time. nih.gov It is considered an intermediate model that bridges the gap between in vitro cell-based assays and more complex in vivo animal studies. semanticscholar.org

Kinase Inhibition Profiles

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. Derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase:

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. sci-hub.se Overexpression of EGFR is common in various tumors, making it an attractive target for cancer therapy. sci-hub.seresearchgate.net Quinazoline-based compounds have been extensively developed as EGFR tyrosine kinase inhibitors. ijsrtjournal.comresearchgate.netnih.gov Some of these derivatives have been designed as dual inhibitors, targeting both EGFR and other kinases like VEGFR-2, which is also involved in angiogenesis. sci-hub.senih.gov The development of these inhibitors often involves modifying the quinazoline scaffold to enhance their binding affinity and selectivity for the kinase's ATP-binding site. nih.gov

Aurora Kinase:

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell cycle regulation, particularly during mitosis. mdpi.com Their overexpression has been linked to various human cancers. mdpi.com Several quinazoline derivatives have been designed and synthesized as inhibitors of Aurora kinases, showing antiproliferative activity against cancer cells. mdpi.comnih.gov For example, some derivatives have demonstrated selective inhibition of Aurora A kinase over Aurora B kinase. mdpi.com The inhibition of Aurora kinases by these compounds can lead to cell cycle arrest, often in the G2/M phase, and subsequently induce apoptosis. mdpi.commdpi.com

Antimicrobial Efficacy (In Vitro)

In addition to their anticancer properties, quinazoline derivatives have also been explored for their potential as antimicrobial agents. The emergence of drug-resistant microbial strains has created an urgent need for the development of new and effective antibacterial and antifungal compounds.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

In vitro studies have been conducted to evaluate the antibacterial activity of various quinazoline derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. krisp.org.za

For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and screened for their antibacterial activity. nih.gov Some of these compounds have shown promising activity against several anaerobic Gram-positive bacteria strains. nih.gov Similarly, other heterocyclic compounds containing the quinazoline nucleus have been reported to possess antibacterial properties. researchgate.net The evaluation of antibacterial efficacy often involves methods like the broth macro dilution and well agar (B569324) diffusion methods. auctoresonline.org

Antifungal Activity

The antifungal potential of quinazoline derivatives is another area of active research. Fungal infections, particularly those caused by opportunistic pathogens like Candida species, pose a significant threat, especially to immunocompromised individuals. nih.govdergipark.org.trnih.gov

Studies have shown that certain quinazoline derivatives exhibit antifungal activity against various fungal strains. chemrevlett.com For example, some N-formyl tetrahydropyrimidine (B8763341) derivatives have demonstrated inspirational antifungal activity against Aspergillus niger. chemrevlett.com The development of new antifungal agents often involves the synthesis of novel chemical structures and their subsequent screening against a panel of pathogenic fungi. mdpi.com The goal is to identify compounds with potent fungicidal effects and favorable safety profiles. nih.gov

Anti-Mycobacterial Activity

The global health challenge of tuberculosis, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. nih.gov In this context, derivatives of this compound have been investigated for their potential anti-mycobacterial properties.

While direct studies on this compound's anti-mycobacterial activity are not extensively documented in the reviewed literature, the broader class of quinazoline derivatives has shown promise. For instance, various plant extracts and their isolated compounds containing different heterocyclic structures have demonstrated significant in vitro activity against both susceptible and resistant strains of Mycobacterium tuberculosis. scirp.org Methanolic extracts of Zanthoxylum leprieurii and Rubia cordifolia, for example, exhibited minimum inhibitory concentrations (MICs) ranging from 23.4 µg/mL to 187.5 µg/mL against various M. tuberculosis strains. scirp.org Similarly, extracts from Carlina acaulis have shown inhibitory effects against nontuberculous mycobacteria (NTM), with the chloroform (B151607) extract being particularly potent. icm.edu.pl

These findings, although not directly involving this compound, highlight the potential of the quinazoline scaffold as a source for novel anti-mycobacterial agents. Further research is warranted to specifically evaluate the efficacy of this compound and its derivatives against M. tuberculosis and other mycobacterial species.

Mechanisms of Action in Microbial Systems (e.g., Biofilm Inhibition, Virulence Factor Modulation)

The ability of bacteria to form biofilms presents a significant challenge in treating infections, as these communities exhibit increased resistance to conventional antibiotics. google.com Research has explored the potential of quinazoline derivatives to interfere with these microbial defense mechanisms.

Biofilm Inhibition:

Derivatives of quinazolinone have been identified as inhibitors of quorum sensing (QS), a cell-to-cell communication system crucial for biofilm formation in many pathogenic bacteria. For example, 3-amino-7-chloro-2-nonylquinazolin-4(3H)-one (ACNQ) acts as a PqsR receptor inhibitor, disrupting the QS pathway in Pseudomonas aeruginosa. nih.gov Studies have shown that combining such QS inhibitors with antibiotics can significantly enhance the eradication of established biofilms. nih.gov For instance, the co-delivery of ACNQ with ciprofloxacin (B1669076) resulted in an 80% eradication of P. aeruginosa biofilms, a significant increase compared to individual treatments. nih.gov

Another related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), a chlorinated thymol (B1683141) derivative, has demonstrated potent dose-dependent inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr At sub-MIC levels, it almost completely prevented MRSA biofilm formation and also showed bactericidal activity against mature biofilms. jmb.or.kr

Virulence Factor Modulation:

Antiviral Properties (In Vitro)

Activity Against Specific Viral Strains (e.g., Anti-influenza)

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Quinazoline derivatives have been a focus of such research, demonstrating activity against various viruses, including influenza.

Several studies have highlighted the potential of 2,4-disubstituted quinazoline derivatives as anti-influenza A virus agents. nih.gov By employing strategies like bio-isosterism and scaffold hopping, researchers have synthesized compounds with potent in vitro activity and low cytotoxicity. nih.gov For instance, compounds 10a5 and 17a showed significant activity against the influenza A/WSN/33 virus (H1N1), with IC50 values of 3.70-4.19 μM and high selectivity indices. nih.gov Another study identified 2-Methylquinazolin-4(3H)-one as a bioactive component with significant antiviral activity against influenza A virus, exhibiting an IC50 of 23.8 μg/mL. mdpi.com

While these studies focus on derivatives, they underscore the promise of the quinazoline scaffold in developing novel anti-influenza therapeutics. Further investigation into the specific activity of this compound is needed to determine its potential in this area.

Other Investigated Biological Activities (In Vitro)

Photosynthesis Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit photosynthesis. Specifically, a series of 4-chloro-2-(chlorophenylcarbamoyl)phenyl alkylcarbamates were found to be inhibitors of photosynthetic electron transport (PET). nih.gov

The site of action for these compounds is located at the donor side of photosystem 2 (PS II). nih.gov The inhibitory activity was found to be dependent on the length of the alkyl chain in the carbamate (B1207046) moiety and the substitution pattern on the aniline (B41778) ring. nih.gov Compounds with a chlorine substitution at the C'-3 and C'-4 positions of the aniline ring and an optimal alkyl chain length of pentyl to heptyl were the most potent PET inhibitors, with IC50 values below 10 μmol/L. nih.gov The relationship between lipophilicity and PET activity for these series of compounds was quasi-parabolic. nih.gov

These findings suggest that the 4-chloro-quinazoline scaffold can be chemically modified to effectively interfere with the fundamental process of photosynthesis.

Modulation of DNA Repair Enzymes (e.g., OGG1 Activation)

Oxidative DNA damage is a constant threat to cellular integrity and is linked to various diseases and aging. The enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) is a key player in the base excision repair (BER) pathway, responsible for removing the common oxidative lesion 8-oxoguanine (8-oxoG) from DNA. nih.govnih.gov

A small molecule derived from this compound, designated as TH10785, has been identified as an activator of OGG1. nih.govcore.ac.uk This molecule interacts with specific amino acids (phenylalanine-319 and glycine-42) in the active site of OGG1, leading to a tenfold increase in the enzyme's activity. nih.gov

Interestingly, TH10785 induces a novel β,δ-lyase enzymatic function in OGG1, altering the DNA repair process. nih.govcore.ac.uk This enhanced activity leads to increased recruitment of OGG1 to sites of oxidative DNA damage and more efficient repair within cells. nih.gov The activation of OGG1 by such small molecules presents a potential therapeutic strategy for conditions associated with high oxidative stress. core.ac.uk

Proposed Molecular Mechanisms Underlying Observed Biological Activities (based on in vitro and computational evidence)

The diverse biological activities of this compound derivatives stem from their interactions with various biological targets. In vitro and computational studies have been instrumental in elucidating the potential molecular mechanisms driving these effects.

Derivatives of 2-cyclopropyl quinazoline have been investigated for their potential as anticancer agents. ijsrtjournal.com Computational docking studies have been employed to identify potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ijsrtjournal.comijsrtjournal.com The EGFR family of receptor tyrosine kinases plays a crucial role in cell growth and division, and their dysregulation is linked to the development of various cancers. ijsrtjournal.com

In the pursuit of novel anticancer agents, a series of substituted quinazolines fused with substituted benzothiazoles were synthesized. ijsrtjournal.com These compounds were designed as potential inhibitors of EGFR tyrosine kinase. ijsrtjournal.com The synthesis involved reacting anthranilic acid with cyclopropyl carbonyl chloride to form an oxazine (B8389632) intermediate, which was then converted to the desired quinazoline derivatives. ijsrtjournal.com

Table 1: Investigated Biological Targets of 2-Cyclopropylquinazoline Derivatives

Biological TargetTherapeutic AreaInvestigated Activity
Epidermal Growth Factor Receptor (EGFR)CancerInhibition of tyrosine kinase activity
α-glucosidaseDiabetesInhibition of carbohydrate digestion
Methionine adenosyltransferase 2A (MAT2A)CancerInhibition of enzyme activity
Poly ADP-ribose glycohydrolase (PARG)CancerInhibition of enzyme activity
8-oxoguanine DNA glycosylase (OGG1)DNA RepairActivation of DNA damage repair

In vitro screening of novel 2-cyclopropyl quinazoline derivatives has demonstrated their potential as α-glucosidase inhibitors, which is a therapeutic target for managing diabetes. researchgate.net The inhibition of this enzyme helps to control blood glucose levels. researchgate.net Computational docking studies have suggested that these derivatives can form hydrogen bonds with the active site of α-glucosidase. researchgate.net

Furthermore, derivatives of this compound have been synthesized and studied for their role in DNA repair mechanisms. Specifically, they have been investigated as small-molecule activators of 8-oxoguanine DNA glycosylase (OGG1), an enzyme involved in the repair of oxidative DNA damage. ki.se

Other research has explored the potential of quinazoline derivatives as inhibitors of methionine adenosyltransferase 2A (MAT2A) and Poly ADP-ribose glycohydrolase (PARG), both of which are considered targets for cancer therapy. google.comgoogle.com The inhibition of MAT2A is being explored as a novel therapeutic approach for cancers, particularly those with specific genetic deletions. google.com

The versatility of the quinazoline scaffold allows for the synthesis of a diverse library of compounds with a range of biological activities. For instance, the synthesis of 1,2,4-triazole (B32235) derivatives containing a quinazolinyl moiety has yielded compounds with moderate to good antiproliferative activity against liver and breast cancer cell lines. ijrps.com

Future Directions and Research Perspectives for 4 Chloro 2 Cyclopropylquinazoline

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 4-Chloro-2-cyclopropylquinazoline is a critical step toward optimizing its pharmacological profile. The quinazoline (B50416) scaffold is considered a "privileged structure" in drug discovery, capable of interacting with a diverse array of biological targets. mdpi.com Future synthetic strategies will likely focus on systematic modifications of the core structure to probe structure-activity relationships (SAR).

Key areas for modification include:

The C2-Cyclopropyl Group: Altering the size, conformation, and electronic properties of this group can significantly impact binding affinity and selectivity for target proteins. Introducing heteroatoms or different ring sizes are potential avenues for exploration.

The C4-Chloro Group: As a leaving group, the chlorine atom is often a key site for introducing diversity. Nucleophilic substitution reactions can be employed to append a wide variety of functional groups, including amines, phenols, and thiols, to generate extensive libraries of new compounds. For example, the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has demonstrated that modifications at this position can lead to potent anticancer and antibacterial agents. mdpi.com

These rationally designed analogues can be synthesized using established or novel chemical pathways to produce compounds with improved efficacy, selectivity, and metabolic stability.

Table 1: Strategies for Analogue Design

Modification Site Proposed Change Rationale
C2-Position Replace cyclopropyl (B3062369) with other cycloalkyls or heterocyclic rings. To explore the spatial and electronic requirements of the target's binding pocket.
C4-Position Substitute chlorine with various amine, ether, or thioether linkages. To introduce new interaction points (e.g., hydrogen bond donors/acceptors) and modulate solubility.

Application of Advanced Computational Methodologies for Predictive Modeling

Advanced computational tools are indispensable for accelerating the drug discovery process by predicting the properties of novel analogues before their synthesis. For this compound derivatives, a suite of computational methods can be applied.

Molecular Docking: This technique can predict the binding orientation and affinity of designed analogues within the active site of a known or hypothesized biological target. Studies on similar heterocyclic compounds have successfully used docking to explore binding modes, for instance, against the tubulin–combretastatin A4 complex or the active site of DNA gyrase. mdpi.com

Density Functional Theory (DFT): DFT studies can be conducted to understand the electronic properties of the molecules, such as the distribution of electron density and molecular orbital energies. nih.gov This information helps in correlating a compound's electronic structure with its biological activity.

ADMET Prediction: In silico models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage filtering of candidates with poor pharmacokinetic profiles or potential toxicity issues. nih.gov These predictions can help prioritize compounds that are more likely to be "drug-like."

By integrating these computational approaches, researchers can create a feedback loop where predictive models guide synthetic efforts, which in turn generate experimental data to refine the models, leading to a more efficient discovery pipeline.

Table 2: Computational Tools in Drug Design

Computational Method Application for this compound Analogues
Molecular Docking Predict binding modes and affinities to potential targets like kinases, tubulin, or DNA gyrase. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate structural features with biological activity to guide the design of more potent compounds.
Density Functional Theory (DFT) Analyze electronic parameters and their correlation with observed biological activity. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The quinazoline nucleus is present in numerous compounds with a broad spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. mdpi.com While the specific biological targets of this compound are not yet fully elucidated, future research should aim to identify its molecular partners and explore its potential in new therapeutic areas.

Potential avenues for exploration include:

Anticancer Activity: Many quinazoline derivatives function as kinase inhibitors. Analogues of this compound could be screened against panels of cancer-related kinases. Other potential anticancer targets include phosphatidylinositol 3-kinase (PI3Kα) and tubulin, both of which are targeted by other heterocyclic compounds. mdpi.commdpi.com Furthermore, exploring novel pathways, such as the inhibition of ribosome assembly, could present new opportunities for developing anticancer drugs. eurekalert.org

Antibacterial Activity: Given that some quinoline (B57606) and quinazoline derivatives show potent antibacterial effects by targeting bacterial enzymes like DNA gyrase, this represents a promising area of investigation. mdpi.com

Anti-inflammatory and Neuroprotective Effects: The quinolinone scaffold, a related structure, has been investigated for anti-inflammatory and neuroprotective activities. mdpi.com Screening for inhibition of enzymes like lipoxygenase (LOX) could reveal potential applications in inflammatory diseases.

A systematic screening of new analogues against diverse biological targets will be essential to uncover the full therapeutic potential of this chemical scaffold.

Development of Sustainable Synthetic Routes for Quinazoline Derivatives

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. bohrium.com Future research should focus on developing sustainable, atom-economical, and environmentally friendly methods for synthesizing this compound and its derivatives.

Several modern synthetic strategies can be applied:

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and reduced solvent use compared to conventional heating methods. nih.gov

Use of Recyclable Catalysts: The development of novel nano-catalysts, such as magnetic graphene oxide supported with copper, allows for high-efficiency synthesis in solvent-free conditions. nih.gov These catalysts can be easily separated and reused multiple times, making the process more economical and sustainable. nih.gov

Transition-Metal-Free Reactions: Designing synthetic routes that avoid heavy or precious metal catalysts is a key goal of green chemistry. nih.gov The use of earth-abundant metals like manganese or iron also offers a more sustainable alternative. researchgate.netresearchgate.net

Visible Light-Mediated Synthesis: Photo-redox catalysis using visible light is an emerging green technology that can promote chemical reactions under mild conditions with low catalyst loading. nih.gov

By adopting these methods, the large-scale production of quinazoline-based compounds can be made more cost-effective and ecologically responsible.

Table 3: Comparison of Sustainable Synthetic Methods for Quinazolines

Synthetic Method Key Advantages Example Condition
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, higher yields. nih.gov Catalyst- and solvent-free conditions. nih.gov
Recyclable Nano-catalysis High efficiency, easy separation and reuse of catalyst, solvent-free. nih.gov Magnetic graphene oxide-copper catalyst. nih.gov
Transition-Metal-Free Synthesis Avoids toxic or expensive heavy metals, mild reaction conditions. nih.gov Base-driven synthesis in water. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems biology approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and comprehensive view of how the compound affects cellular networks. mdpi.com

This multi-omics strategy can help to:

Identify the Mechanism of Action: By observing concurrent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) after treating cells with the compound, researchers can identify the specific pathways being modulated. nih.gov

Discover Biomarkers: Integrated analysis can reveal molecular signatures (e.g., specific proteins or metabolites) that correlate with the compound's efficacy or response, which can be developed as biomarkers for clinical applications. nih.gov

Uncover Off-Target Effects: A holistic view of cellular changes can help identify unintended interactions, providing early insights into potential side effects.

Leveraging multi-omics data allows for a shift from a single-target to a systems-level perspective, enabling a more profound understanding of the compound's pharmacology and facilitating its translation into therapeutic applications. rsc.orgmdpi.com

Table 4: Compound Names Mentioned

Compound Name
This compound
4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol
Combretastatin A4
4-chloro-2-nitrophenol
2-amino-4-chlorophenol
N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-cyclopropylquinazoline, and how are reaction conditions optimized for yield?

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR identify protons and carbons in the cyclopropyl and quinazoline moieties. For example, cyclopropyl protons typically appear as multiplet signals at δ 0.8–1.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 204.0525 (C11_{11}H9_{9}ClN2_{2}) .
  • FT-IR : Absorbance bands near 1550 cm1^{-1} indicate C=N stretching in the quinazoline ring .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities. Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be minimized during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Analysis : Monitor reactions using TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates like unreacted cyclopropylamine or dimerized quinazolines .
  • Purification : Employ column chromatography (SiO2_2, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the target compound. HPLC (C18 column, acetonitrile/water) can resolve persistent impurities .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at the B3LYP/6-31G* level) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping cyclopropyl signals .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in slow-evaporation setups (e.g., dichloromethane/hexane) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Simulations : Calculate frontier molecular orbitals (FMOs) to identify electrophilic centers. The C-4 chlorine atom in quinazoline shows high electrophilicity (LUMO ≈ -1.8 eV), making it reactive toward amines or thiols .
  • MD Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics using software like Gaussian or ORCA .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Verify purity via elemental analysis (C, H, N %) and DSC for melting point consistency. For example, impurities >2% can depress melting points by 5–10°C .
  • Solubility Tests : Use standardized protocols (e.g., shake-flask method in PBS buffer) to compare literature values. Note that cyclopropyl groups enhance lipophilicity, reducing aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.